Product packaging for 2-Methylpyrazino[2,3-b]pyrazine(Cat. No.:CAS No. 6499-38-3)

2-Methylpyrazino[2,3-b]pyrazine

Cat. No.: B13802674
CAS No.: 6499-38-3
M. Wt: 146.15 g/mol
InChI Key: ZRLDPLVEUDZPJV-UHFFFAOYSA-N
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Description

2-Methylpyrazino[2,3-b]pyrazine (CAS 6499-38-3) is an azaheterocyclic organic compound with the molecular formula C7H6N4 and a molecular weight of 146.15 g/mol . This compound is of significant interest in advanced materials research, particularly in the development of chemosensors. Recent studies highlight its incorporation into tetraphenylethylene-substituted pyrazino[2,3-b]pyrazines, which exhibit Aggregation-Induced Emission (AIE) properties . These AIE-active systems function as highly sensitive and selective fluorescent probes for the detection of nitroaromatic compounds (NACs), such as 2,4,6-trinitrotoluene (TNT), in aqueous media, with potential applications in security and environmental monitoring . The mechanism is linked to the restriction of intramolecular motion upon aggregation, which enhances fluorescence and enables the detection of analytes through fluorescence quenching . Beyond sensing, pyrazine derivatives are extensively investigated for their biological activities, forming the core structure in various marketed pharmaceuticals with anticancer, antibacterial, and anti-inflammatory properties . The calculated density of this compound is 1.297 g/cm³, with a flash point of approximately 117°C . This product is intended for research and development purposes and is strictly labeled For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications. Researchers are advised to consult the safety data sheet (SDS) and handle the material using appropriate personal protective equipment in a well-ventilated laboratory setting .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6N4 B13802674 2-Methylpyrazino[2,3-b]pyrazine CAS No. 6499-38-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6499-38-3

Molecular Formula

C7H6N4

Molecular Weight

146.15 g/mol

IUPAC Name

3-methylpyrazino[2,3-b]pyrazine

InChI

InChI=1S/C7H6N4/c1-5-4-10-6-7(11-5)9-3-2-8-6/h2-4H,1H3

InChI Key

ZRLDPLVEUDZPJV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=NC=CN=C2N=C1

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to the 2-Methylpyrazino[2,3-b]pyrazine Nucleus

Traditional methods for synthesizing the pyrazino[2,3-b]pyrazine (B13399560) core often rely on condensation and cyclization reactions. These methods have been foundational in accessing this class of compounds.

The formation of the pyrazinopyrazine ring system is frequently achieved through the condensation of diamine precursors with dicarbonyl compounds. A common and classic method involves the reaction of a 1,2-diamine with a 1,2-dicarbonyl compound, leading to the formation of the pyrazine (B50134) ring through a double condensation reaction. nih.govbeilstein-journals.org For instance, the synthesis of pyrazinopyrazine-fused azaacenes can be accomplished through direct condensation reactions between quinoxalinediamine and various diketones. nih.govacs.org This approach has proven effective for constructing tetrazaacene derivatives with extended heterocyclic aromatic systems. nih.govacs.org

Intramolecular cyclization reactions, such as the Dieckmann cyclization (an intramolecular Claisen condensation), represent another strategy for forming cyclic structures, although more commonly applied to carbocyclic systems. youtube.com Similarly, intramolecular aldol (B89426) condensations can be used to form rings, with the size of the resulting ring being a critical factor in product stability. youtube.com

The design of appropriate precursors is crucial for the successful synthesis of this compound and its derivatives. For example, the synthesis of 2-Bromo-6-methylpyrazino[2,3-b]pyrazine utilizes 5-BROMO-PYRAZINE-2,3-DIAMINE and Methylglyoxal (B44143) as precursors. chemicalbook.com The strategic placement of functional groups on the precursors allows for the introduction of desired substituents on the final pyrazinopyrazine ring.

Derivatization of the pyrazinopyrazine core is also a key strategy. For instance, the synthesis of various substituted pyrazoles often involves the reaction of hydrazines with α,β-unsaturated carbonyl compounds (chalcones), which are themselves formed from the condensation of ketones and aldehydes. nih.gov This highlights the importance of precursor design in accessing a variety of derivatized heterocyclic compounds.

Contemporary Advancements in Synthetic Approaches

Modern synthetic chemistry has introduced more sophisticated and efficient methods for the construction of heterocyclic compounds, including the pyrazino[2,3-b]pyrazine system.

Transition metal-catalyzed reactions have become indispensable tools in organic synthesis. mdpi.com Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are widely used for forming carbon-carbon bonds on pyrazine rings. rsc.orgresearchgate.net These methods offer a powerful way to functionalize the pyrazinopyrazine nucleus. For example, the Buchwald-Hartwig cross-coupling reaction, catalyzed by palladium, has been successfully employed to synthesize novel methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates. researchgate.net

These catalytic systems offer high efficiency and selectivity, enabling the construction of complex molecules under milder conditions than traditional methods. mdpi.com The choice of the transition metal catalyst and ligands is critical in controlling the outcome of the reaction. elsevier.com

Microwave-assisted synthesis has emerged as a valuable technique for accelerating chemical reactions. youtube.com This method often leads to higher yields, shorter reaction times, and cleaner reactions compared to conventional heating. nih.gov The synthesis of pyrazole (B372694) derivatives, for example, has been significantly improved by using microwave irradiation, which facilitates both the initial condensation to form chalcones and the subsequent cyclization with hydrazines. nih.govdergipark.org.trsemanticscholar.org

Flow chemistry offers another modern approach to synthesis, providing precise control over reaction parameters and enhancing safety and scalability. youtube.com While specific applications to this compound are not detailed in the provided results, the principles of flow chemistry are broadly applicable to the synthesis of heterocyclic compounds.

The principles of green chemistry are increasingly influencing the design of synthetic routes. youtube.com This involves the use of environmentally benign solvents, renewable starting materials, and catalytic methods to minimize waste. nih.govresearchgate.net The development of one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, is a key aspect of green chemistry, as it reduces the need for purification of intermediates and minimizes solvent usage. researchgate.net The use of microwave-assisted synthesis without a solvent is another example of a green chemistry approach. researchgate.net The ultimate goal is to develop synthetic pathways that are not only efficient but also sustainable and environmentally friendly. nih.gov

Functionalization and Derivatization Strategies of the this compound System

Functionalization of the this compound core is primarily dictated by the electron-deficient character of the pyrazine rings. This generally makes the system resistant to classical electrophilic aromatic substitution but susceptible to nucleophilic attack and radical reactions. Modern cross-coupling methodologies and direct C-H activation have emerged as powerful tools for derivatization.

Achieving regioselectivity in the functionalization of the this compound system is a significant challenge due to the presence of multiple potential reaction sites. The inherent reactivity of the pyrazine core often leads to a mixture of products unless specific directing groups or catalysts are employed.

The pyrazine nucleus is known to be electron-deficient, which generally deactivates the ring towards electrophilic substitution. rsc.orgyoutube.com However, the introduction of substituents can be achieved through transition metal-catalyzed cross-coupling reactions and direct C-H functionalization. rsc.orgnih.gov For instance, palladium-catalyzed reactions, such as Suzuki and Stille couplings, are effective for creating carbon-carbon bonds on halogenated pyrazine precursors. While not specific to this compound, studies on simpler pyrazines demonstrate that halogenation can provide a handle for regioselective functionalization.

Direct C-H functionalization offers a more atom-economical approach. Palladium-catalyzed C-H/C-H cross-coupling reactions have been successfully applied to pyrazine N-oxides, where the N-oxide group acts as a directing group, favoring functionalization at the adjacent carbon positions. nih.gov In the context of this compound, conversion to a mono-N-oxide could potentially direct functionalization to the C3 or C10 positions. Iron-catalyzed C-H functionalization with organoboron reagents has also been shown to be effective for electron-deficient heterocycles like pyrazines. nih.gov

Another strategy involves deprotonative metalation. The use of strong bases can lead to the deprotonation of a ring C-H bond, creating a nucleophilic center that can react with various electrophiles. researchgate.net The regioselectivity of this process is influenced by the directing effects of existing substituents and the nitrogen atoms.

The table below summarizes potential regioselective functionalization techniques applicable to the pyrazino[2,3-b]pyrazine core based on general pyrazine chemistry.

Reaction Type Reagents/Catalyst Potential Site of Functionalization Comments
HalogenationNBS, NCSC-5, C-6, C-9, C-10Provides a handle for subsequent cross-coupling reactions.
Suzuki CouplingPd catalyst, boronic acidPre-halogenated positionsA versatile method for C-C bond formation. rsc.org
Directed C-H ArylationPd(OAc)₂, AgOAc (on N-oxide)C-3, C-10 (adjacent to N-oxide)N-oxide acts as a directing group. nih.gov
Deprotonative MetalationStrong base (e.g., LTMP)Position dictated by acidityThe most acidic C-H bond will be deprotonated. researchgate.net

The methyl group at the 2-position of the pyrazino[2,3-b]pyrazine system is a key site for derivatization. The protons of this methyl group are acidic due to the electron-withdrawing nature of the adjacent pyrazine ring system. youtube.com This allows for deprotonation with a suitable base to form a carbanion. This nucleophilic intermediate can then be reacted with a variety of electrophiles to introduce new functional groups onto the side chain. youtube.comyoutube.com

For instance, reaction with aldehydes or ketones would yield hydroxylated side chains, while reaction with alkyl halides could lead to chain extension. This reactivity is analogous to the Chichibabin reaction, where alkyl-substituted pyrazines react with sodamide in liquid ammonia (B1221849) to form a carbanion that can undergo further substitution. youtube.com

The nature of the substituent on the pyrazine ring significantly influences the reactivity of the entire molecule. Electron-donating groups (EDGs) can increase the electron density of the ring system, potentially making it more amenable to certain types of electrophilic attack, although this is still generally difficult for pyrazines. youtube.com Conversely, electron-withdrawing groups (EWGs) will further decrease the electron density, enhancing the susceptibility to nucleophilic attack and increasing the acidity of the methyl protons.

The table below illustrates the potential side-chain modifications of the 2-methyl group and the general effects of substituents on the reactivity of a pyrazine ring.

Modification/Substituent Reagents/Conditions Resulting Structure Effect on Ring Reactivity
Side-Chain Elongation 1. NaNH₂/liq. NH₃ 2. R-X (Alkyl halide)2-Alkylpyrazino[2,3-b]pyrazineMinimal change in electronic properties of the ring.
Side-Chain Hydroxylation 1. Base (e.g., LDA) 2. Aldehyde/Ketone2-(Hydroxyalkyl)pyrazino[2,3-b]pyrazineIntroduction of a hydroxyl group can alter solubility and provide a new site for functionalization.
Introduction of an EDG (e.g., -NH₂)Nucleophilic aromatic substitution on a halogenated precursorAmino-substituted pyrazino[2,3-b]pyrazineIncreases electron density, potentially activating the ring for specific reactions and altering the acidity of other positions.
Introduction of an EWG (e.g., -CN)Nucleophilic aromatic substitution on a halogenated precursorCyano-substituted pyrazino[2,3-b]pyrazineDecreases electron density, enhancing susceptibility to nucleophilic attack and increasing the acidity of the methyl group.

Advanced Spectroscopic and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis

High-resolution NMR spectroscopy is a cornerstone of chemical analysis for determining the structure of organic compounds in solution.

Application of 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning proton (¹H) and carbon (¹³C) signals, especially in complex aromatic systems like 2-Methylpyrazino[2,3-b]pyrazine.

COSY (Correlation Spectroscopy): This technique identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. It would be used to confirm the connectivity of the protons on the pyrazine (B50134) rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, providing a clear map of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two to three bonds. This is crucial for identifying the placement of the methyl group and for assigning quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing insights into the molecule's conformation and stereochemistry.

A thorough search of scientific databases indicates that specific 2D NMR spectra (COSY, HSQC, HMBC, NOESY) for this compound have not been published. While general methods for analyzing related heterocyclic compounds are well-established, dedicated studies containing this data for the title compound are not available.

Solid-State NMR for Crystalline Materials

Solid-state NMR (ssNMR) provides structural information on materials in their solid, crystalline form. It is particularly useful for studying polymorphism (the existence of multiple crystalline forms) and for analyzing materials that are insoluble or difficult to crystallize for X-ray diffraction.

No published studies utilizing solid-state NMR for the analysis of this compound could be located.

Single-Crystal X-ray Diffraction for Precise Molecular Geometry and Intermolecular Interactions

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It yields exact bond lengths, bond angles, and details of intermolecular interactions like hydrogen bonding and π-π stacking.

A search for a solved crystal structure of this compound in crystallographic databases yielded no results. Therefore, precise data on its molecular geometry and intermolecular interactions from this technique are not available.

Analysis of Crystalline Polymorphism and Supramolecular Assemblies

Polymorphism and the formation of supramolecular assemblies are critical aspects of materials science, affecting a compound's physical properties. These phenomena would be studied primarily through X-ray diffraction and ssNMR. As no such studies for this compound are available, there is no specific information on its polymorphic forms or how it assembles in the solid state.

Co-crystallization and Hydrogen-Bonded Organic Framework (HOF) Formation

Co-crystallization involves crystallizing a compound with a second component to form a new crystalline solid with potentially enhanced properties. The nitrogen atoms in the pyrazino[2,3-b]pyrazine (B13399560) ring system could act as hydrogen bond acceptors, making it a candidate for forming co-crystals or hydrogen-bonded organic frameworks (HOFs). Research has been conducted on HOFs based on pyrazinopyrazine derivatives, but specific studies involving the co-crystallization of this compound are not present in the available literature.

Advanced Mass Spectrometry for Mechanistic Pathway Elucidation and Complex Mixture Analysis

Advanced mass spectrometry techniques, such as tandem mass spectrometry (MS/MS) or high-resolution mass spectrometry (HRMS), are used to determine a compound's exact molecular weight and fragmentation patterns. This information is vital for confirming its identity, elucidating reaction mechanisms, and analyzing complex mixtures.

While the mass spectrum of the parent compound, methylpyrazine, is documented, specific advanced mass spectrometry data detailing the fragmentation pathways for this compound is not available in public spectral databases or research publications.

Tandem Mass Spectrometry (MS/MS) and High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements (typically with errors ≤2 ppm), which is crucial for determining the elemental composition of a molecule and distinguishing it from other compounds with the same nominal mass. nih.gov For this compound (C₇H₆N₄), HRMS can confirm its molecular formula with a high degree of confidence.

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to elucidate the structure of ions by fragmenting them and analyzing the resulting product ions. In an MS/MS experiment, the parent ion of this compound (m/z 146.15) would be isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions would be detected. This fragmentation pattern provides a structural fingerprint. While specific MS/MS data for this exact compound is not widely published, the principles can be inferred from studies on related pyrazine structures. For instance, the analysis of 2,3,5-trimethylpyrazine (B81540) metabolites using stable-isotope-dilution-ultrahigh-performance liquid chromatography tandem mass spectroscopy (SIDA-UHPLC–MS/MS) demonstrates the utility of this technique for identifying and quantifying pyrazine derivatives in complex matrices like urine. nih.gov On-tissue MS/MS measurements can also be used to confirm the identity of compounds directly from tissue sections, a technique valuable in pharmacokinetic studies. nih.gov

Table 1: Hypothetical HRMS and MS/MS Data for this compound

Parameter Description Expected Value/Information
Molecular Formula The elemental composition of the molecule. C₇H₆N₄
Exact Mass The calculated monoisotopic mass. nist.gov 146.0643
HRMS Measurement An experimental mass measurement to confirm the formula. ~146.0643 ± 5 ppm
Parent Ion (MS¹) The m/z of the protonated molecule [M+H]⁺. 147.0722

| MS/MS Fragmentation | Key fragment ions produced from the parent ion. | Fragments corresponding to the loss of HCN, CH₃CN, N₂, and other characteristic neutral losses from the pyrazine rings would be expected. |

Advanced Vibrational Spectroscopy (FT-IR, Raman) for Molecular Vibrational Analysis and Bond Characterization

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule, offering detailed information about its functional groups and bond characteristics. The interpretation of experimental spectra is often supported by Density Functional Theory (DFT) calculations, which can predict vibrational frequencies and intensities. nih.govrsc.org

For the parent pyrazine molecule, extensive studies have assigned its fundamental vibrations. core.ac.uk The addition of a methyl group and the fused pyrazine ring in this compound will introduce new vibrational modes and shift existing ones. FT-IR spectroscopy is particularly useful for identifying characteristic absorptions, such as C-H stretching from the methyl group and the aromatic rings, and the C=N and C=C stretching vibrations within the heterocyclic core. nih.govrsc.org

Raman spectroscopy provides complementary information. A prominent band for the pyrazine ring vibration is observed around 1020 cm⁻¹ in pyrazine-2-carbonitrile. nih.gov This ring breathing mode is expected to be present and shifted in the spectrum of this compound. Advanced techniques like Surface-Enhanced Raman Spectroscopy (SERS) can be used to study the molecule's interaction with surfaces, as the vibrational modes often shift upon adsorption. nih.gov

| C-H Out-of-Plane Bending | 700 - 900 | Bending vibrations sensitive to the substitution pattern on the rings. |

Electronic Spectroscopy (UV-Vis, Fluorescence, Phosphorescence) for Electronic Transitions and Photophysical Properties

Electronic spectroscopy investigates the transitions between electronic energy levels in a molecule, providing insight into its chromophoric system and photophysical behavior. For pyrazine and its derivatives, the key electronic transitions are the n→π* (promotion of an electron from a non-bonding orbital on a nitrogen atom to an anti-bonding π* orbital) and π→π* transitions. montana.edu

The UV-Vis absorption spectrum of pyrazine shows two broad bands, with maxima around 260 nm (π→π) and 320 nm (n→π). montana.eduresearchgate.net The fusion of a second pyrazine ring and the addition of a methyl group in this compound are expected to create a more extended conjugated system, likely causing a bathochromic (red) shift in these absorption bands. researchgate.net

The photophysical properties, particularly fluorescence, of materials with a pyrido[2,3-b]pyrazine (B189457) core (a structure very similar to pyrazino[2,3-b]pyrazine) have been studied extensively. nih.govrsc.org These compounds can be highly emissive, with the emission color tunable across the visible spectrum by modifying the molecular structure. nih.govrsc.org This suggests that this compound likely possesses interesting fluorescence properties, stemming from the de-excitation of its excited electronic states. The pyrido[2,3-b]pyrazine acceptor is noted for its high electron-accepting ability, which contributes to its emissive properties. nih.gov

Table 3: Electronic Transitions and Properties of Pyrazine Systems

Property Description Typical Observation for Pyrazines
Absorption (UV-Vis) Excitation of electrons to higher energy states. Characterized by n→π* and π→π* transitions. montana.edu
Fluorescence Radiative decay from the lowest excited singlet state (S₁) to the ground state (S₀). Observed in many pyrazine derivatives, highly dependent on structure and environment. nih.govrsc.org
Phosphorescence Radiative decay from the lowest excited triplet state (T₁) to the ground state (S₀). Generally weaker and longer-lived than fluorescence.

| Quantum Yield | The efficiency of the fluorescence process. | Varies widely; can be high in specifically designed pyrido[2,3-b]pyrazine derivatives. rsc.org |

Solvatochromic Effects and Environmental Sensitivity

Solvatochromism is the change in the color of a substance (i.e., a shift in its absorption or emission spectra) when it is dissolved in different solvents. This phenomenon reveals information about the difference in polarity between the molecule's ground and excited states.

For pyrazine-based systems, the n→π* transition typically undergoes a hypsochromic (blue) shift in polar solvents. This is because the non-bonding orbitals of the nitrogen lone pairs can be stabilized by hydrogen bonding with the solvent, which increases the energy gap for the transition. montana.edu Conversely, the π→π* transition often shows a bathochromic (red) shift as the excited state is generally more polar than the ground state and is thus stabilized more by polar solvents. montana.edu

Studies on dyes with a pyrido[2,3-b]pyrazine backbone have demonstrated a positive solvatochromic effect on their emission spectra. nih.gov A bathochromic shift is observed as the solvent polarity increases, which indicates that the excited state possesses an enhanced dipole moment compared to the ground state. nih.gov This sensitivity to the local environment makes such compounds potentially useful as environmental probes.

Time-Resolved Spectroscopy for Excited State Dynamics

Time-resolved spectroscopy allows researchers to monitor the fate of a molecule on incredibly short timescales (femtoseconds to picoseconds) after it has been excited by a pulse of light. This is crucial for understanding the mechanisms of internal conversion, intersystem crossing, and energy transfer.

For the parent pyrazine molecule, ultrafast spectroscopy has shown that after excitation to the S₂ (¹B₂u, ππ) state, it undergoes extremely rapid internal conversion to the S₁ (¹B₃u, nπ) state within approximately 22 femtoseconds. nih.gov This ultrafast process is driven by strong vibronic coupling between the two states. nih.gov The molecule then decays from the S₁ state back to the ground state on a picosecond timescale. nih.gov

More advanced techniques like time-resolved X-ray absorption spectroscopy can directly probe the electronic configuration as it evolves, providing definitive evidence for the involvement of specific orbitals and dark states in the relaxation pathway. nih.govresearchgate.net Nonadiabatic molecular dynamics simulations on the related pyrido[2,3-b]pyrazine core have been used to study ultrafast excited-state proton-coupled electron transfer (PCET) processes, revealing how the molecular environment can dictate photochemical reactivity. rsc.org These studies highlight the complex and rapid photodynamics that govern the behavior of pyrazine-based heterocyclic systems after light absorption.

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in predicting the electronic behavior and chemical reactivity of molecules. By solving approximations of the Schrödinger equation, these methods provide detailed information about molecular orbitals and energy landscapes.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. ajchem-a.com A key area of focus is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the gap between them are crucial descriptors of a molecule's reactivity and kinetic stability. ajchem-a.com

The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. A small HOMO-LUMO energy gap suggests high chemical reactivity, as it requires less energy to excite an electron from the ground state. For pyrazino[2,3-b]pyrazine (B13399560) derivatives, DFT calculations, often using the B3LYP functional, are employed to determine these energies. The introduction of a methyl group is expected to slightly raise the HOMO energy level due to its electron-donating inductive effect, thereby influencing the molecule's reactivity.

Theoretical studies on related heterocyclic systems like thienopyrazines and pyrazino[2,3-d]pyrimidine show that the HOMO is typically delocalized across the fused ring system, while the LUMO is also distributed over the π-conjugated framework. researchgate.net The energy gap for these systems often falls in a range that indicates a stable but reactive molecule, prone to participating in charge transfer interactions. researchgate.netnih.gov

Table 1: Representative FMO Data for Heterocyclic Compounds Calculated by DFT

Compound ClassHOMO Energy (eV)LUMO Energy (eV)Energy Gap (ΔE) (eV)Computational Method
Thienopyrazine Derivative-6.35-0.236.12DFT/B3LYP/6-31G** researchgate.net
Triazine Derivative-6.29-1.814.48DFT/B3LYP/631-G
Pyrazino[2,3-d]pyrimidine-6.89-1.545.35DFT/B3LYP/6-311G
Substituted Pyrazine (B50134)-9.57-6.842.73DFT/B3LYP/def2-SVP researchgate.net

Ab initio methods are quantum chemical calculations derived directly from theoretical principles without the inclusion of experimental data. Methods like Hartree-Fock (HF) and more advanced techniques such as Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC) provide highly accurate descriptions of molecular geometries and energies.

For pyrazine and its derivatives, ab initio calculations have been used to determine ground state equilibrium geometries. researchgate.net These methods are crucial for obtaining precise bond lengths, bond angles, and dihedral angles, which serve as a benchmark for less computationally expensive methods like DFT. For instance, studies on pyrazine have employed ab initio SCF and CI treatments to investigate its ground and excited states. researchgate.net While computationally demanding, these calculations are invaluable for understanding the fundamental energetic properties and establishing a reliable potential energy surface for the molecule.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. researchgate.net For a molecule like 2-methylpyrazino[2,3-b]pyrazine, MD simulations can provide critical insights into its conformational landscape—the collection of three-dimensional shapes the molecule can adopt—and how these conformations are influenced by the surrounding environment, such as a solvent. researchgate.netsemanticscholar.org

MD simulations can reveal the stability of different conformers and the energy barriers between them. nih.gov The rotation of the methyl group and any slight puckering of the pyrazine rings can be modeled to understand the molecule's flexibility. Furthermore, by simulating the molecule in a solvent like water or an organic solvent, one can study solvation effects. These simulations show how solvent molecules arrange around the solute and how this interaction affects the solute's conformation and stability. nih.gov Studies on similar pyrazine compounds have used MD simulations to explore their interactions with biological macromolecules, such as human serum albumin (HSA), demonstrating how the compound's conformation adapts upon binding. researchgate.netsemanticscholar.org

Prediction of Spectroscopic Properties through Computational Methods

Computational methods are instrumental in predicting and interpreting various types of molecular spectra. These simulations provide a direct link between the molecular structure and its spectroscopic signature.

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. Computational methods, particularly DFT, can accurately predict the NMR chemical shifts of a molecule. The Gauge-Including Atomic Orbital (GIAO) method is a common approach used within a DFT framework to calculate NMR shielding tensors. nih.gov These tensors are then converted into chemical shifts that can be compared directly with experimental data.

For this compound, GIAO calculations would predict the ¹H and ¹³C chemical shifts for each unique atom in the molecule. The accuracy of these predictions helps in the assignment of experimental spectra and can confirm the proposed structure. Calculations on related heterocyclic systems have shown good agreement between predicted and experimental chemical shifts. nih.gov

Table 2: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom TypeAtom PositionPredicted Chemical Shift (ppm)
¹HCH₃~2.6
¹HAromatic H~8.4 - 8.6
¹³CCH₃~21
¹³CAromatic C-H~142 - 145
¹³CAromatic C-quat~150 - 155

Note: These are estimated values based on typical shifts for similar pyrazine structures. Actual values would require specific GIAO calculations. chemicalbook.com

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for simulating electronic absorption (UV-Vis) and emission (fluorescence) spectra. nih.gov TD-DFT calculates the energies of electronic transitions from the ground state to various excited states. researchgate.netsharif.edu These transitions correspond to the absorption peaks observed in a UV-Vis spectrum.

For this compound, TD-DFT calculations would likely predict several key electronic transitions, including π→π* transitions associated with the conjugated pyrazine rings and n→π* transitions involving the non-bonding lone pair electrons on the nitrogen atoms. researchgate.net The calculated transition energies (often expressed in nm) and their corresponding oscillator strengths (a measure of transition probability or peak intensity) can be used to generate a theoretical spectrum. rsc.org These theoretical spectra are invaluable for interpreting experimental results and understanding the nature of the electronic states. researchgate.net Similarly, by calculating the transition from the first excited state back to the ground state, fluorescence spectra can also be simulated.

Table 3: Representative TD-DFT Predicted Absorption Data for Pyrazine-based Dyes

Compound Classλmax (nm)Oscillator Strength (f)Major Transition TypeComputational Method
Thienopyrazine Dye 14501.35HOMO → LUMO (π→π)CAM-B3LYP/6-31G(d,p)
Thienopyrazine Dye 24651.52HOMO → LUMO (π→π)CAM-B3LYP/6-31G(d,p)
Triazine-based Dye400N/Aπ→π*CAM-B3LYP/6-31G++(d,p) nih.gov

Reaction Mechanism Elucidation via Computational Transition State Search

While specific computational studies on the reaction mechanism for the formation of this compound are not extensively documented in publicly available literature, the general approach for elucidating such mechanisms involves computational transition state searches. This powerful technique is used to understand the intricate steps of a chemical reaction.

The synthesis of related heterocyclic compounds, such as pyrido[2,3-b]pyrazine (B189457) derivatives, has been achieved through multicomponent reactions. rsc.orgrsc.orgnih.gov For instance, the reaction of indane-1,3-dione, substituted aromatic aldehydes, and 2-aminopyrazine (B29847) in the presence of a catalyst like p-toluenesulfonic acid (p-TSA) has been reported to yield pyrido[2,3-b]pyrazine derivatives. nih.gov

A computational investigation into the synthesis of this compound would likely involve the following steps:

Reactant and Product Optimization: The three-dimensional structures of the reactants (e.g., a diamine and a dicarbonyl compound) and the final product, this compound, are computationally optimized to find their lowest energy conformations.

Transition State Guess: A hypothetical structure for the transition state of each reaction step is proposed.

Transition State Optimization: Using specialized algorithms, the exact geometry and energy of the transition state are located on the potential energy surface. This is a saddle point that connects the reactants and products of a particular step.

Frequency Calculation: Vibrational frequency calculations are performed to confirm the nature of the stationary points. Reactants and products will have all real frequencies, while a transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to verify that the located transition state correctly connects the desired reactants and products.

Through this process, a complete energy profile of the reaction pathway can be constructed, providing valuable insights into the reaction kinetics and thermodynamics.

In Silico Screening and Molecular Docking for Chemical Interactions (Excluding Clinical Efficacy)

In silico methods, particularly molecular docking, are instrumental in predicting how a molecule like this compound might interact with various biological targets. These computational techniques are crucial in the early stages of drug discovery and materials science, helping to prioritize compounds for further experimental testing.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). The primary goal is to predict the binding mode and affinity of the ligand to the receptor.

The general workflow for a molecular docking study of this compound would involve:

Preparation of the Receptor: A three-dimensional structure of a target protein is obtained, often from a public database like the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed, and hydrogen atoms are added.

Preparation of the Ligand: The 3D structure of this compound is generated and its energy is minimized.

Docking Simulation: A docking program is used to systematically search for the best binding poses of the ligand within the active site of the receptor. This involves exploring various translational, rotational, and conformational degrees of freedom of the ligand.

Scoring and Analysis: The different binding poses are evaluated using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). The poses with the best scores are then analyzed to understand the specific interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the amino acid residues of the receptor.

For instance, in studies of related pyrazine derivatives, molecular docking has been used to investigate their binding to various enzymes. In one such study, a pyrazine-pyridone derivative showed a high binding affinity to a bacterial target (PDB: 4DUH) with a score of -7.4519 kcal/mol, forming key hydrogen bond and π-hydrogen bond interactions.

The development of accurate scoring functions is a critical aspect of molecular docking. These functions are mathematical models used to approximate the free energy of binding. They can be physics-based, empirical, or knowledge-based. Machine learning approaches are also increasingly being used to develop more accurate scoring functions by training on large datasets of known protein-ligand complexes and their experimental binding affinities.

While no specific molecular docking studies for this compound are available in the reviewed literature, the following table illustrates the type of data that would be generated from such an investigation against hypothetical protein targets.

Target Protein (PDB ID)Predicted Binding Affinity (kcal/mol)Key Interacting ResiduesType of Interaction
Hypothetical Kinase 1-8.5LYS78, GLU95Hydrogen Bond
VAL34, ILE92Hydrophobic
Hypothetical Protease 1-7.2ASP120Hydrogen Bond
HIS45, TRP150Pi-Stacking
Hypothetical Receptor 1-6.8SER210Hydrogen Bond
PHE234, LEU240Hydrophobic

This table is for illustrative purposes only and does not represent actual experimental or computational data for this compound.

Reactivity and Reaction Mechanism Studies

Oxidation-Reduction Chemistry of the Pyrazinopyrazine System

The fused pyrazine (B50134) rings in the pyrazino[2,3-b]pyrazine (B13399560) system create an electron-deficient aromatic core, making it susceptible to reduction. The electrochemical behavior of pyrazine derivatives is highly dependent on pH. researchgate.net For instance, in acidic media (pH < 0.6), protonated species can undergo a two-electron, two-proton reduction. researchgate.net At higher pH values, the reduction mechanism can involve protonation at the interface before the electron transfer steps. researchgate.net

Pterins, which share the pyrazino[2,3-b]pyrazine core structure, are known to participate in biological redox reactions. nih.gov The synthesis of pterins often results in the fully oxidized form, and specific oxidants like hydrogen peroxide or permanganate (B83412) can be used to achieve this state if the initial synthesis yields a reduced form. nih.gov Conversely, reduction of the pyrazine ring system can be achieved using various reducing agents. For example, 2,5-diethoxy-3,6-dimethyl-3,6-epidioxy-3,6-dihydropyrazine can be reduced to the corresponding diol with sodium borohydride. rsc.org

The redox properties of these systems are crucial for their application in materials science. For example, polycyclic systems based on researchgate.netrsc.orgnih.govchalcogenodiazolo[3,4-b]pyrazine have been shown to be n-type organic semiconductors with narrow bandgaps, indicating their potential in electronic devices. researchgate.net

Table 1: Electrochemical Properties of a Related Pyrido[2,3-b]pyrazine (B189457) Derivative

PropertyValue
Energy Gap (Egap)3.444 eV
Hardness (η)1.722 eV
Softness (S)0.290 eV-1
Data for a specific pyrido[2,3-b]pyrazine derivative as a representative example of a related fused pyrazine system. rsc.org

Acid-Base Properties and Protonation Equilibria

The nitrogen atoms in the pyrazino[2,3-b]pyrazine ring system are basic and can be protonated in the presence of acids. The pKa of the conjugate acid of pyrazine is 0.6, indicating that it is a weak base. The presence of multiple nitrogen atoms in the fused ring system of 2-Methylpyrazino[2,3-b]pyrazine allows for the formation of mono- and di-protonated species, depending on the acid strength. youtube.com For example, pyrazine reacts with mild acids to form a monoquaternary salt and with strong acids to form a diquaternary salt. youtube.com

The pKa values are crucial for understanding the behavior of these compounds in different chemical and biological environments. The pKa of a molecule is the pH at which it is 50% protonated and 50% deprotonated. youtube.com The pKa of a related compound, phenazine, is 1.23. organicchemistrydata.org For pyrazine itself, a pKa value of about 10-10.5 has been attributed to the second ionization of the pyrazine ring nitrogen in a study of a hydroxy-substituted pyrazine derivative. researchgate.net

Table 2: pKa Values of Related Heterocyclic Compounds

CompoundpKa
Pyrazine0.6
Phenazine1.23
These values provide a reference for the expected basicity of the pyrazino[2,3-b]pyrazine system. organicchemistrydata.org

Cycloaddition and Rearrangement Reactions Involving the Fused Core

The electron-deficient nature of the pyrazino[2,3-b]pyrazine system makes it a suitable diene component in inverse electron-demand Diels-Alder reactions. These [4+2] cycloaddition reactions can be a powerful tool for the synthesis of more complex heterocyclic systems. mdpi.comnih.gov For instance, pyridazinecarbonitriles with alkyne side chains undergo thermally induced intramolecular Diels-Alder reactions to form fused benzonitriles. mdpi.com The presence of an electron-withdrawing group, such as a cyano group, is often essential for these reactions to proceed. mdpi.com

Rearrangement reactions can also occur, often following an initial reaction or under specific conditions. masterorganicchemistry.com For example, the Favorskii rearrangement involves the transformation of an α-halo cycloalkanone in the presence of a base, proceeding through a cyclopropanone (B1606653) intermediate. harvard.edu While not directly reported for this compound, such rearrangements are a possibility for its derivatives under appropriate conditions. libretexts.org Another relevant rearrangement is the Wolff rearrangement, which can be used for ring contraction or expansion. harvard.edulibretexts.org

[3+2] cycloaddition reactions are also a valuable method for elaborating pyridazine-containing structures, often with high regioselectivity. nih.gov These reactions can be promoted by microwave irradiation, which can lead to shorter reaction times and higher yields. nih.govmdpi.com

Heterocyclic Annulation Reactions and Core Expansion

Heterocyclic annulation refers to the construction of a new ring onto an existing one. For the pyrazino[2,3-b]pyrazine core, this can be a strategy to synthesize more complex, polycyclic aromatic compounds. One approach involves the condensation of a diaminopyrimidine with a 1,2-dicarbonyl compound, known as the Gabriel–Isay condensation, to form the pteridine (B1203161) ring system. nih.gov

Core expansion can also be achieved through various synthetic strategies. For example, a convenient method for synthesizing researchgate.netrsc.orgnih.govoxadiazolo[3′,4′:5,6]pyrazino[2,3-b]indoles involves a Pd-catalyzed Buchwald-Hartwig amination followed by an intramolecular oxidative cyclodehydrogenation. researchgate.net The synthesis of pyrido[2,3-b]pyrazine derivatives has been achieved through a multicomponent reaction of indane-1,3-dione, an aromatic aldehyde, and 2-aminopyrazine (B29847). nih.gov

Mechanistic Investigations of Novel Chemical Transformations

Understanding the mechanisms of reactions involving the pyrazino[2,3-b]pyrazine core is essential for developing new synthetic methodologies and for predicting the reactivity of novel derivatives. For instance, the mechanism of the Favorskii rearrangement can proceed through a cyclopropanone intermediate or, if enolization is not possible, via a tetrahedral intermediate that promotes alkyl migration. harvard.edu

In cycloaddition reactions, computational studies, such as those using Density Functional Theory (DFT), can provide insights into the reaction mechanism and regioselectivity. rsc.orgmdpi.com For [3+2] cycloaddition reactions between diarylnitrylimines and nitroalkenes, DFT studies have shown that the reaction can proceed via a single-step mechanism. mdpi.com

The hydrolytic cleavage of boron(III) subphthalocyanine (B1262678) analogues, which can lead to fused diazatripyrrins, has been investigated through spectral data, kinetic studies, and DFT calculations. acs.org These studies suggest a plausible mechanism involving the nucleophilic addition of water to a Cα-Nmeso bond as a key step. acs.org

Exploration of Advanced Material and Catalytic Applications

Coordination Chemistry and Metal Complex Formation

The nitrogen atoms within the pyrazino[2,3-b]pyrazine (B13399560) core act as excellent coordination sites for metal ions, leading to the formation of a diverse array of metal complexes. This has opened up avenues for the design of new materials with tailored properties. The coordination chemistry of pyrazine (B50134) derivatives is a rich field, with studies on various metal complexes including those of manganese(II), iron(III), cobalt(II), and nickel(II). nih.gov The coordination of metal ions to the nitrogen atoms in the pyrazine ring is a key feature in the formation of these complexes. nih.gov

The design of ligands is a critical aspect of coordination chemistry, as the choice of ligand dictates the structure and properties of the resulting metal complex. While specific studies on 2-methylpyrazino[2,3-b]pyrazine as a ligand are limited, research on related pyrazine derivatives provides insights into its potential. For instance, pyrazine-based ligands have been shown to coordinate with a variety of transition metal ions. nih.gov The nitrogen atoms in the pyrazine ring can act as strong hydrogen bond acceptors, which can influence the interaction with metal cofactors in proteins. researchgate.net The synthesis of new coordination compounds with pyrazine derivatives is an active area of research, with a focus on creating complexes with specific biological or catalytic activities. nih.gov

Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. The use of pyrazine-based ligands in the synthesis of MOFs has been explored, although specific examples utilizing this compound as the primary linker are not extensively documented in the available literature. Research on related systems, such as those involving pyrazine-2-carboxamide Schiff bases, has demonstrated the formation of stable, colored complexes with various metal ions including Fe(III), Ru(III), Co(II), Ni(II), Cu(II), Pd(II), Zn(II), Cd(II), and Hg(II). researchgate.net In these complexes, the ligand typically coordinates to the metal ion in a bidentate fashion. researchgate.net

No specific data tables for MOFs or CPs synthesized with this compound are available in the searched literature.

Detailed research findings on the specific catalytic activity of this compound-metal complexes are not available in the searched literature.

Optoelectronic and Photonic Material Applications

The electronic properties of this compound make it a promising scaffold for the development of materials for optoelectronic and photonic applications. The extended π-system and the presence of nitrogen atoms can be tuned to achieve desired photophysical properties.

Pyrido[2,3-b]pyrazine-based materials, which share a similar core structure with this compound, have been successfully used in high-performance OLEDs. rsc.org These materials can be designed to exhibit a wide range of emission colors from blue to red by fine-tuning their band gap. rsc.org For instance, by selecting appropriate donor units, thermally activated delayed fluorescence (TADF) molecules have been created, leading to OLEDs with high external quantum efficiencies (EQEs) of up to 20.0%. rsc.org Novel bipolar host materials based on dioxino[2,3-b]pyrazine have also been developed for red phosphorescent OLEDs (PhOLEDs), achieving high brightness and EQEs. rsc.org

In the realm of organic photovoltaics, pyrazine-based polymers are being explored as low-cost donor materials for organic solar cells.

Specific performance data for OLEDs and OPVs utilizing this compound is not detailed in the available research.

The fluorescence properties of pyrazine derivatives can be exploited for the development of chemical sensors. Pyrazoline-based fluorescent probes have been synthesized for the detection of specific analytes, such as picric acid, with high quenching efficiency and low detection limits. researchgate.net The mechanism of sensing often involves fluorescence energy transfer or photoinduced electron transfer upon interaction with the analyte. researchgate.net While specific applications of this compound as a fluorescent probe are not widely reported, the underlying principles suggest its potential in this area.

Detailed research findings on the use of this compound as a fluorescent probe are not available in the searched literature.

Advanced Polymer Chemistry and Macromolecular Architectures

Incorporation into Conjugated Polymers for Electronic Devices

There is a notable absence of published research specifically detailing the synthesis and characterization of conjugated polymers incorporating the this compound moiety for electronic device applications. While related heterocyclic compounds such as pyrido[2,3-b]pyrazine (B189457) and dioxino[2,3-b]pyrazine have been explored as components in materials for Organic Light-Emitting Diodes (OLEDs), this research does not extend to the specific methyl-substituted pyrazinopyrazine derivative. rsc.orgresearchgate.netrsc.org The electronic properties and performance data for polymers containing this compound are therefore not available in the current body of scientific literature.

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Routes for Scalability

The broader family of pyrazino[2,3-b]pyrazines is typically synthesized through the condensation of diamines with dicarbonyl compounds. For instance, a patented method involves heating 2,3-diamino-5,6-dimethylpyrazine with p,p'-dimethoxybenzil to yield a dimethyl-diphenyl-pyrazino[2,3-b]pyrazine derivative. google.com A more direct precedent for synthesizing a related structure, 2-Bromo-6-methylpyrazino[2,3-b]pyrazine, involves the reaction between 5-BROMO-PYRAZINE-2,3-DIAMINE and Methylglyoxal (B44143), highlighting a viable pathway. chemicalbook.com

Future research must focus on developing more efficient, sustainable, and scalable synthetic methods. Key challenges include:

Improving Reaction Efficiency: Traditional condensation reactions can require high temperatures and long reaction times, leading to side products and lower yields. google.com Future work should explore catalyst systems or alternative activation methods (e.g., microwave irradiation) to improve efficiency.

Sustainability: Current routes may rely on petroleum-based solvents and reagents. A shift towards greener solvents, bio-based starting materials, and catalytic processes with high atom economy is essential for sustainable production.

Scalability: Laboratory-scale syntheses often face challenges when transitioning to industrial production. google.com Research into continuous flow chemistry could provide a solution, offering better control over reaction parameters, improved safety, and easier scalability compared to batch processes.

Multicomponent Reactions: Inspired by the synthesis of related pyrido[2,3-b]pyrazine (B189457) derivatives, developing one-pot multicomponent reactions could streamline the synthesis of 2-Methylpyrazino[2,3-b]pyrazine derivatives, significantly reducing steps, waste, and cost. rsc.orgrsc.org

Exploration of Undiscovered Reactivity Patterns and Advanced Chemical Transformations

The pyrazino[2,3-b]pyrazine (B13399560) core is an aromatic system, suggesting it can undergo reactions like electrophilic substitution. ontosight.ai However, the four nitrogen atoms significantly influence the electron distribution, potentially leading to unique and unexplored reactivity.

Future research should systematically explore the reactivity of the this compound scaffold:

Functionalization: The development of methods for the selective functionalization of the pyrazine (B50134) rings is crucial. This includes exploring halogenation, nitration, and other electrophilic substitution reactions, followed by cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) to introduce diverse substituents. The successful use of Buchwald-Hartwig amination on related pyrazino[2,3-b]phenazine cores suggests this is a promising avenue. bohrium.comresearchgate.net

Regioselectivity: The presence of multiple nitrogen atoms can direct incoming reagents to specific positions. Studies on related azine systems have shown unexpected substitution patterns, such as tele-substitution, where the nucleophile attacks a position distant from the leaving group. nih.gov Investigating these patterns in this compound could uncover novel transformation pathways.

C-H Activation: Direct C-H activation and functionalization represent a state-of-the-art approach to streamline synthesis by avoiding the need for pre-functionalized starting materials. Applying this strategy to the this compound core could provide highly efficient routes to novel derivatives.

Integration into Next-Generation Functional Materials and Devices

The electron-deficient nature of the pyrazino[2,3-b]pyrazine core makes it an excellent building block for functional organic materials. Research on structurally similar heterocyclic systems has demonstrated significant potential in this area.

Future research should focus on integrating this compound into advanced materials and devices:

Organic Electronics: Donor-acceptor molecules based on the pyrazino[2,3-b]phenazine skeleton have been synthesized and show promise as ambipolar materials for organic electronics. bohrium.comresearchgate.net Similarly, this compound could serve as a potent electron-acceptor unit in the design of new organic semiconductors for transistors and solar cells. Its properties can be tuned by attaching various electron-donating groups.

Organic Light-Emitting Diodes (OLEDs): Bipolar host materials incorporating dioxino[2,3-b]pyrazine units have been successfully used in high-brightness red phosphorescent OLEDs (PhOLEDs). rsc.org The pyrazino[2,3-b]pyrazine core could be similarly employed to create new host or emissive materials, potentially covering different parts of the visible spectrum.

Sensors and Optical Materials: Related pyrido[2,3-b]pyrazine derivatives have been investigated as electrochemical DNA sensors and for their nonlinear optical (NLO) properties. rsc.orgrsc.org This suggests that this compound-based systems could be designed for chemosensors, biosensors, and applications in photonics and optical communications.

A summary of potential applications based on related structures is presented below.

Related Core StructureDemonstrated ApplicationPotential for this compound
Pyrazino[2,3-b]phenazineAmbipolar materials for organic electronicsOrganic semiconductors, photovoltaics
Dioxino[2,3-b]pyrazineBipolar host materials for OLEDsEmissive or host materials for displays
Pyrido[2,3-b]pyrazineElectrochemical DNA sensing, NLO materialsChemosensors, biosensors, photonics
Thieno[3,4-b]pyrazineLow band gap conjugated polymersConductive polymers, electrochromic devices

Advanced Theoretical Modeling for Predictive Chemistry and Material Design

Computational chemistry is an indispensable tool for accelerating the discovery and design of new molecules and materials. Advanced theoretical modeling can provide deep insights into the properties of this compound and guide experimental efforts.

Future research should leverage theoretical modeling to:

Predict Electronic and Optical Properties: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) can be used to calculate key parameters such as frontier molecular orbital (FMO) energies (HOMO/LUMO), absorption and emission spectra, and charge transport properties. rsc.orgbohrium.comresearchgate.net This allows for the in-silico screening of potential derivatives for applications in organic electronics and OLEDs before undertaking complex synthesis.

Guide Synthetic Strategy: Computational models can predict the reactivity and regioselectivity of the pyrazino[2,3-b]pyrazine core, helping chemists to design more effective synthetic routes and predict the outcomes of chemical transformations.

Design for Function: By modeling the interaction of this compound derivatives with other molecules, researchers can design new materials with specific functions. For example, molecular docking studies, similar to those performed on other pyrazine derivatives, can predict the binding affinity to biological targets, guiding the development of new potential therapeutic agents. mdpi.comnih.gov The relationship between calculated molecular properties (e.g., dipole moment, polarizability) and macroscopic functions (e.g., NLO activity) can be established to design molecules with enhanced performance. rsc.org

Q & A

Q. What are the standard synthetic routes for 2-methylpyrazino[2,3-b]pyrazine, and how can regioselectivity be controlled during its functionalization?

Synthetic protocols often involve cyclization or cross-coupling strategies. For example, dihalo-pyrrolopyrazine precursors (e.g., 2-bromo-3-chloro derivatives) can undergo regioselective amination via metal-free microwave irradiation (yielding 3-amino products) or Buchwald–Hartwig coupling (yielding 2-amino products) . Regioselectivity depends on reaction conditions: microwave irradiation promotes nucleophilic substitution at sterically accessible positions, while palladium catalysis favors oxidative addition at brominated sites. Optimization of solvents, catalysts, and temperature is critical for selectivity.

Q. How are the photophysical properties (e.g., HOMO/LUMO levels) of this compound derivatives characterized experimentally and computationally?

Photophysical analysis combines UV-vis spectroscopy, cyclic voltammetry, and DFT calculations. For pyrido[2,3-b]pyrazine analogs, HOMO is localized on donor moieties (e.g., morpholine or phenyl bridges), while LUMO resides on the pyrazine core, with orbital overlaps influencing charge-transfer efficiency . Time-resolved spectroscopy and single-crystal X-ray diffraction validate computational models, particularly for thermally activated delayed fluorescence (TADF) emitters in OLED applications .

Q. What methods are used to assess the biological activity of this compound derivatives, such as kinase inhibition or anticancer potential?

Standard assays include:

  • Kinase inhibition : FGFR1 binding via hydrogen bonding with pyrazine nitrogen, validated through crystallography and enzymatic activity assays .
  • Antioxidant activity : DPPH radical scavenging assays (UV-vis at 517 nm) quantify hydrogen atom donation capacity, with colorimetric changes indicating activity .
  • Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values, often correlated with pyrazine substituent electronegativity .

Advanced Research Questions

Q. How can contradictory data in bioactivity studies (e.g., varying IC₅₀ values across cell lines) be systematically resolved?

Contradictions arise from differences in:

  • Cellular uptake : Transporters (e.g., ABC proteins) influence intracellular accumulation; use fluorescent probes or LC-MS to quantify subcellular distribution .
  • Environmental factors : pH and temperature modulate compound stability; pre-incubation stability assays under physiological conditions are essential .
  • Off-target effects : Kinome-wide profiling (e.g., using KINOMEscan) identifies selectivity issues, guiding structural refinement .

Q. What strategies optimize the quantum efficiency of pyrazino[2,3-b]pyrazine-based TADF emitters for OLED applications?

Key approaches include:

  • Donor-acceptor (D-A) engineering : Pyrido[2,3-b]pyrazine acceptors paired with dihydrophenazasiline donors reduce singlet-triplet energy gaps (ΔEₛₜ) to ≤0.23 eV, enhancing reverse intersystem crossing .
  • Steric tuning : Twisted D-A geometries minimize non-radiative decay, as seen in carbazole-pyrazine hybrids achieving photoluminescence quantum yields (PLQY) >90% .
  • Solvent-free processing : Vacuum-deposited thin films improve molecular packing, reducing aggregation-induced quenching .

Q. How do competing reaction pathways (e.g., Sonogashira vs. Buchwald coupling) impact the synthesis of dipyrrolopyrazine derivatives?

Pathway selection dictates product topology:

  • Sonogashira coupling : Alkyne insertion forms 1,7-dihydrodipyrrolo[2,3-b]pyrazines with extended conjugation, ideal for optoelectronic materials .
  • Buchwald coupling : Selective C-N bond formation yields 1,5-dihydro derivatives, which exhibit superior thermal stability (Td >300°C) due to planar packing .
    Competing pathways are resolved via kinetic studies (e.g., time-dependent HPLC monitoring) and computational modeling of transition states.

Methodological Frameworks

Q. Experimental Design for Resolving Regiochemical Ambiguities in Functionalization

  • Step 1 : Synthesize dihalogenated precursors (e.g., 2-bromo-3-chloro derivatives).
  • Step 2 : Parallel reactions under metal-free (microwave) vs. Pd-catalyzed conditions.
  • Step 3 : Characterize products via ¹H/¹³C NMR and HRMS to assign substitution patterns.
  • Step 4 : Compare experimental data with DFT-predicted NMR chemical shifts .

Q. Computational Workflow for Predicting Bioactivity

  • Phase 1 : Dock this compound into target proteins (e.g., FGFR1 PDB: 3RHK) using AutoDock Vina.
  • Phase 2 : MD simulations (AMBER) assess binding stability and hydrogen-bond persistence.
  • Phase 3 : QSAR models correlate substituent electronic parameters (Hammett σ) with experimental IC₅₀ values .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.